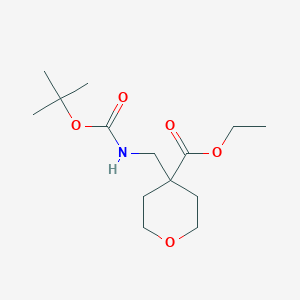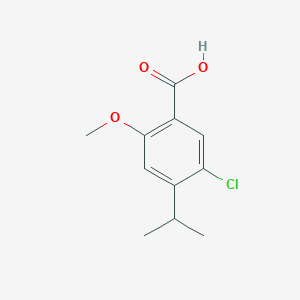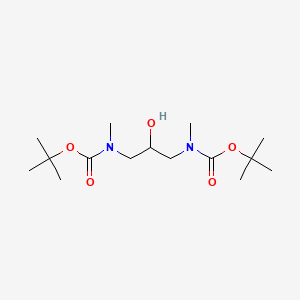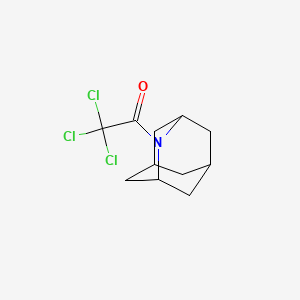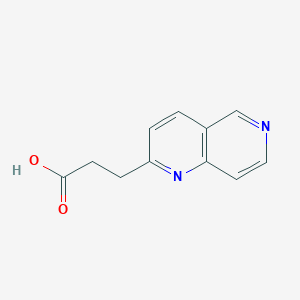
1,6-Naphthyridine-2-propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Naphthyridine-2-propanoic acid is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their fused-ring system, which results from the fusion of two pyridines through two adjacent carbon atoms. This structure makes them analogs of naphthalene with one nitrogen atom in each ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Naphthyridine-2-propanoic acid can be synthesized through various methods. One common approach involves the reaction of ketones, malononitrile, and amines in a solvent-free and catalyst-free environment. This method involves grinding the reactants in a mortar at room temperature for 5-7 minutes, yielding 1,2-dihydro[1,6]-naphthyridine derivatives in high yields (90-97%) . Another method involves the use of phosphorus-containing ketones and 4-amino-3-formylpyridine in ethanol, catalyzed by pyrrolidine .
Industrial Production Methods
Industrial production of 1,6-naphthyridine derivatives often involves multi-step sequences, expensive catalysts, and inert atmospheres. For instance, a convenient synthesis of 2-(phosphoryl)alkyl-substituted 1,6-naphthyridines has been reported, which involves the reaction of 4-amino-3-formylpyridine and phosphorus-containing ketones in ethanol .
Análisis De Reacciones Químicas
Types of Reactions
1,6-Naphthyridine-2-propanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and electrophiles like alkyl halides .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield naphthyridine-2-carboxylic acids, while reduction reactions can produce naphthyridine-2-propanols .
Aplicaciones Científicas De Investigación
1,6-Naphthyridine-2-propanoic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,6-naphthyridine-2-propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a scaffold for the inhibition of c-Met kinase, which is related to cancer activity . The compound’s structure allows it to bind to the active site of the enzyme, inhibiting its function and thereby exerting its anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
1,6-Naphthyridine-2-propanoic acid can be compared with other naphthyridine derivatives such as 1,5-naphthyridines and 1,8-naphthyridines. These compounds share a similar fused-ring structure but differ in the position of the nitrogen atoms .
Uniqueness
The uniqueness of this compound lies in its specific biological activities and the ease of its synthesis. Unlike other naphthyridine derivatives, it has shown significant potential in inhibiting c-Met kinase and other molecular targets, making it a promising candidate for drug development .
Propiedades
Fórmula molecular |
C11H10N2O2 |
|---|---|
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
3-(1,6-naphthyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)4-3-9-2-1-8-7-12-6-5-10(8)13-9/h1-2,5-7H,3-4H2,(H,14,15) |
Clave InChI |
NORSCJWTSFDPSW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C1C=NC=C2)CCC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-Methoxybenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylic acid tert-butyl ester](/img/structure/B8305227.png)
![3-Benzoyl-5-[1-(pyridin-2-yl)piperazin4-yl]-1,2,4-thiadiazole](/img/structure/B8305234.png)
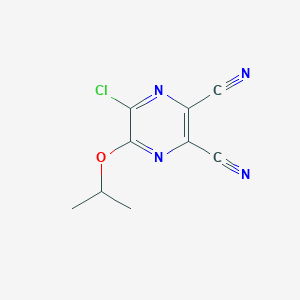
![3-furo[2,3-b]pyridin-5-yl-N-methyl-propionamide](/img/structure/B8305258.png)
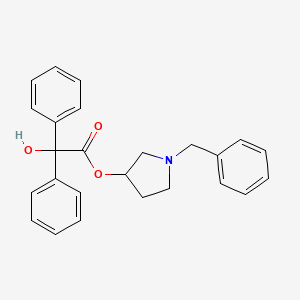
![tert-Butyl (6S)-6-{[(tert-butyldimethylsilyl)oxy]methyl}-4-methyl-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B8305277.png)
![7-Chloro-2-(2,6-dichlorobenzyl)oxazolo[5,4-d]pyrimidine](/img/structure/B8305281.png)
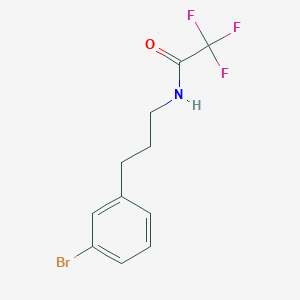
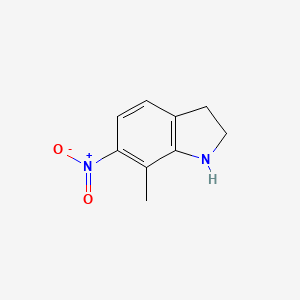
![4-[(2-Methoxy-ethyl)-methyl-amino]-but-2-ynoic acid](/img/structure/B8305292.png)
